molecular formula C11H20NO10S3- B1243189 Glucoiberin

Glucoiberin

Cat. No. B1243189
M. Wt: 422.5 g/mol
InChI Key: PHYYADMVYQURSX-WWFIZPDBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoiberin is a sulfoxide. It derives from a propylglucosinolate.

Scientific Research Applications

Spectroscopic Fingerprinting of Glucoiberin

Glucoiberin, identified as a key constituent of therapeutic value in Iberis amara, has been evaluated using spectroscopic techniques. The use of 1D/2D NMR, MS, and X-ray spectroscopy enabled precise phytochemical data for structure assignment of glucoiberin. This evaluation is significant for the validation of analytical and pharmacological reference materials, particularly in the context of increasing worldwide regulations (Jaki et al., 2002).

Glucoiberin in Cancer Research

While not directly studying glucoiberin, research into cancer metabolism, including glutamine metabolism, highlights the broader context within which glucoiberin's metabolic pathways might be relevant. Understanding the metabolic pathways of cancer cells, including those influenced by compounds like glucoiberin, is crucial for therapeutic applications (Altman, Stine, & Dang, 2016).

Glucoiberin's Fungitoxic Activity

The fungitoxic activity of glucoiberin and its hydrolysis products has been studied against various plant pathogenic fungi. This research demonstrates the potential of glucoiberin and its derivatives as natural fungicides, highlighting its significance in agricultural and environmental applications (Manici, Lazzeri, & Palmieri, 1997).

Role in Insect-Plant Interactions

Investigations into the antibiotic properties of glucoiberin in Brassica oleracea var. acephala have provided insights into its role in plant-insect interactions. This research helps understand how glucoiberin may affect insect feeding and fitness, particularly in the context of generalist and specialist insects, thereby contributing to our understanding of ecological relationships (Santolamazza-Carbone, Sotelo, Velasco, & Cartea, 2015).

Metabolism in Human Gut Bacteria

The metabolism of glucoiberin by human gut bacteria has been studied, revealing insights into the potential chemopreventive effects of glucoiberin-derived metabolites. This research is significant for understanding the impact of diet and gut microbiota on human health, particularly in the context of cancer prevention (Luang-In et al., 2014).

Quantitative Analysis in Food Chemistry

Efforts to analyze the contents of glucoiberin in various plants, including Erysimum corinthium, have been conducted. Such studies contribute to the broader understanding of glucoiberin's distribution in different plant species and its potential applications in food chemistry and nutrition (Al-Gendy et al., 2010).

properties

Molecular Formula

C11H20NO10S3-

Molecular Weight

422.5 g/mol

IUPAC Name

[(E)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

InChI

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1

InChI Key

PHYYADMVYQURSX-WWFIZPDBSA-M

Isomeric SMILES

CS(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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